molecular formula C10H10N4S B1618355 4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol CAS No. 80570-89-4

4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

Cat. No. B1618355
CAS RN: 80570-89-4
M. Wt: 218.28 g/mol
InChI Key: JMESIDOADDYLBB-UHFFFAOYSA-N
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Description

4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol, also known as APT, is a novel organosulfur compound that has recently been studied for its potential applications in the field of medicinal chemistry. APT is a derivative of 4-allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thione, which is a derivative of the naturally occurring compound thiophene. The synthesis of APT has been achieved through a combination of chemical reactions and has been found to be a relatively simple process.

Scientific Research Applications

Antifungal Applications

This compound has been studied for its potential as an antifungal agent. The triazole ring is a common feature in many antifungal drugs due to its ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes .

Antibacterial Properties

Research indicates that triazole derivatives can be effective against multidrug-resistant bacterial strains. The incorporation of the triazole moiety into new antibacterial agents is an area of active investigation, aiming to combat the growing concern of antibiotic resistance .

Anticancer Activity

The structural motif of triazoles, including the 4-allyl-5-pyridin-3-yl variant, is being explored for its anticancer properties. These compounds can interact with various enzymes and receptors in the biological system, potentially leading to the development of new cancer therapies .

Corrosion Inhibition

In the field of material science, this compound has been evaluated as a corrosion inhibitor. Its effectiveness in protecting metals from corrosion makes it a candidate for applications in industrial processes and preservation of artifacts .

Synthesis of Metal–Organic Frameworks (MOFs)

The triazole ring can act as a ligand to form metal–organic frameworks, which are structures with potential applications in gas storage, catalysis, and as sensors. The ability to form stable complexes with metals is a valuable property of this compound .

Antiviral and Antimicrobial Agents

Derivatives of 1,2,4-triazole, such as 4-allyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol, have shown promise as antiviral agents. They have been used in the treatment of infections like hepatitis C and could be explored for other viral diseases .

Central Nervous System (CNS) Stimulants

The triazole core is present in several CNS stimulants. Its derivatives are being studied for their potential effects on the central nervous system, which could lead to new treatments for neurological disorders .

Anti-inflammatory and Analgesic Effects

Triazole derivatives are known for their anti-inflammatory and analgesic properties. This makes them candidates for the development of new pain relief medications and treatments for inflammatory conditions .

properties

IUPAC Name

4-prop-2-enyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c1-2-6-14-9(12-13-10(14)15)8-4-3-5-11-7-8/h2-5,7H,1,6H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMESIDOADDYLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353914
Record name 4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

CAS RN

80570-89-4
Record name 4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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